molecular formula C15H22N2O2 B4536647 4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide

4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide

Cat. No. B4536647
M. Wt: 262.35 g/mol
InChI Key: NGWHBVCKJQHMJP-UHFFFAOYSA-N
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Description

The compound "4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide" is a chemical entity known for its potential in various pharmacological and chemical applications. Its structural and functional attributes derive from its molecular composition, which includes a methoxybenzamide core linked with a pyrrolidinylpropyl chain.

Synthesis Analysis

The synthesis of benzamide derivatives, including structures related to 4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide, involves complex chemical processes aimed at achieving high specificity and yield. For instance, derivatives similar to the target compound have been synthesized through multi-step chemical reactions, utilizing specific reagents and conditions to achieve the desired molecular structure (Yanagi et al., 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively analyzed using techniques such as X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy. These studies reveal detailed insights into the crystalline forms, thermodynamic stability, and molecular vibrations that characterize these compounds (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, influenced by their molecular structure. For example, their reactivity under different conditions, ability to form polymorphs, and phase transitions are crucial for understanding their chemical behavior and applications (Yanagi et al., 2000).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and stability, are critical for their practical application and formulation. Studies have shown that these compounds exhibit specific thermal behaviors and crystalline transformations, highlighting the importance of physical property analysis in their development and use (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, bond formations, and interactions with other molecules, are essential for determining the functionality and potential applications of benzamide derivatives. Their ability to engage in various chemical reactions makes them versatile compounds for research and development in chemistry and pharmacology (Yanagi et al., 2000).

properties

IUPAC Name

4-methoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)15(18)16-9-4-12-17-10-2-3-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWHBVCKJQHMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[3-(pyrrolidin-1-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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